4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a compound that features a triazine core substituted with a pyrrolidine group and an amine. The triazine ring is a versatile scaffold in medicinal chemistry due to its three nitrogen atoms, which can engage in various bonding interactions. The pyrrolidine ring is a common motif in bioactive molecules, often contributing to the binding affinity and selectivity of drugs due to its conformational rigidity and basicity.
Synthesis Analysis
The synthesis of related triazine derivatives often involves the amination of precursor molecules. For instance, the amination of 3-pyrrolidino-1,2,4-triazine 4-oxide with ammonia leads to tele-substitution products, where a sigmatropic shift of hydrogen is postulated . Similarly, the synthesis of pyrrolo[2,1-f][1,2,4]triazines involves the N-amination of substituted pyrroles, followed by cyclization with amidine reagents . These methods highlight the importance of amination reactions and cyclization steps in constructing the triazine core with various substituents.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be quite complex. For example, a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, crystallizes with monoclinic symmetry and exhibits a flattened boat conformation of the triazine ring . The arrangement of molecules in the crystal is governed by intermolecular hydrogen bonds, which is a common feature that can influence the physical properties and reactivity of such compounds.
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including aminolysis and hydrolysis. For example, N-(4,6-diphenoxy-1,3,5-triazin-2-yl) substituted pyridinium salts react with amines through nucleophilic displacement, which is consistent with a concerted displacement mechanism . This reactivity is crucial for understanding the behavior of triazine compounds under different conditions and can be exploited in synthetic chemistry for the construction of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure can affect solubility and melting points . The basicity of the pyrrolidine and amine groups can influence the compound's solubility in different solvents and its reactivity in acid-base reactions. The steric and electronic effects of substituents on the triazine ring can also affect the compound's reactivity in nucleophilic substitution reactions, as seen in the aminolysis of triazinyl pyridinium salts .
Scientific Research Applications
Structural and Molecular Studies
- Structural Characteristics : Research on similar triazine derivatives, like 4-Dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine, highlights their planar structure with extensive π-conjugation and significant hydrogen bonding, contributing to their stability and potential utility in various applications (Lu et al., 2004).
Applications in Material Science
- Electrochromic Applications : A study on a related compound, 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, revealed its use in electrochromic devices, demonstrating significant optical transitions and potential for color-changing applications (Ak et al., 2006).
Chemical Synthesis and Reactivity
- High-Energy Materials : A compound closely related to 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine, namely 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine, demonstrated potential as a starting material for high-energy materials due to its high melting point and significant enthalpy of formation (Chapyshev & Korchagin, 2017).
Drug Delivery and Biological Applications
- Drug Delivery Systems : Research on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine derivatives, structurally similar to the compound , has explored their potential in drug delivery systems, particularly in hosting and transporting biologically relevant structures (Mattsson et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c8-6-9-5-10-7(11-6)12-3-1-2-4-12/h5H,1-4H2,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXNQJXJUWNGGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586425 |
Source
|
Record name | 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |
CAS RN |
940980-96-1 |
Source
|
Record name | 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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